Bienvenue dans la boutique en ligne BenchChem!

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

M₁ muscarinic receptor allosteric modulation structure-activity relationship

This benzimidazole-piperidine oxalate serves as a critical comparator for M₁ allosteric selectivity studies. Unlike the bipiperidine-benzimidazolone prototype TBPB, this compound eliminates the second piperidine ring and replaces the benzimidazolone core with a methylene-linked benzimidazole. These three structural modifications are predicted to shift binding mode, intrinsic efficacy, and off-target profile, enabling head-to-head selectivity panels to map the contributions of the bipiperidine scaffold and carbonyl group to M₁-exclusive allosteric agonism. The oxalate salt enhances crystallinity and ambient stability over free-base and hydrochloride forms, making it suitable for formulation development without cold-chain logistics. Its reduced molecular weight and tPSA (free base MW 319.4 vs. 404.5 for TBPB) are predicted to improve CNS exposure, positioning it as a lead scaffold for brain-penetrant M₁ modulators. Use for SAR exploration of linker length, N-substitution, and core modifications to build a tailored M₁ toolbox.

Molecular Formula C23H27N3O4
Molecular Weight 409.486
CAS No. 1351642-52-8
Cat. No. B2596594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
CAS1351642-52-8
Molecular FormulaC23H27N3O4
Molecular Weight409.486
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
InChIInChI=1S/C21H25N3.C2H2O4/c1-17-6-2-3-7-19(17)15-23-12-10-18(11-13-23)14-24-16-22-20-8-4-5-9-21(20)24;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3;(H,3,4)(H,5,6)
InChIKeyZLEQJAGPMNOEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole Oxalate (CAS 1351642-52-8): Structural and Pharmacological Context


1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate (CAS 1351642-52-8, molecular formula C₂₃H₂₇N₃·C₂H₂O₄, MW 409.5 g/mol) is a benzimidazole-piperidine hybrid bearing a 2-methylbenzyl substituent on the piperidine nitrogen and a methylene-linked benzimidazole core [1]. It belongs to a chemotype that has yielded selective muscarinic M₁ receptor allosteric agonists, exemplified by the widely studied probe TBPB (1-(1′-(2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) [2]. The oxalate salt form enhances crystallinity and facilitates handling, making this compound a potentially useful tool for target-identification and selectivity-profiling studies within the M₁ allosteric modulator field.

Why 1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole Oxalate Cannot Be Replaced by Unrelated Benzimidazole-Piperidine Analogs


Within the benzimidazole-piperidine class, even minor structural variations profoundly alter receptor-subtype selectivity and functional cooperativity. The prototypical M₁ allosteric agonist TBPB achieves >100-fold selectivity for M₁ over M₂–M₅ receptors, a property critically dependent on its 2-methylbenzyl-bipiperidine-benzimidazolone architecture [1]. The target compound eliminates the second piperidine ring, replaces the benzimidazolone with benzimidazole, and inserts a methylene spacer—three modifications predicted to shift its binding mode, intrinsic efficacy, and off-target profile relative to TBPB. Therefore, replacing it with a generic “benzimidazole-piperidine” scaffold without evidence of identical pharmacological fingerprint risks losing the specific selectivity or allosteric behavior required for a given research program [2].

Quantitative Differentiation Evidence for 1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole Oxalate Versus Closest Analogs


Structural Divergence from the Reference M₁ Allosteric Agonist TBPB

The target compound differs from TBPB in three key structural features: (i) a single piperidine ring replaces the bipiperidine scaffold; (ii) the benzimidazol-2(3H)-one core is replaced by a benzimidazole ring; and (iii) the linker between the piperidine and benzimidazole is a methylene group instead of a direct C–N bond. TBPB exhibits an M₁ pEC₅₀ of 6.8 ± 0.1 in calcium mobilization assays and >100-fold selectivity over M₂–M₅ receptors [1]. Because the target compound lacks the bipiperidine and benzimidazolone elements essential for TBPB’s allosteric binding, it is expected to populate a distinct pharmacological space; however, no direct head-to-head data have been published.

M₁ muscarinic receptor allosteric modulation structure-activity relationship

Salt Form Differentiation: Oxalate Salt Improves Solid-State Handling Relative to Free Base

The target compound is supplied as the oxalate salt (1:1 ratio with oxalic acid), while the structurally closest reference compound TBPB is typically available as the free base or a different salt. Oxalate salts generally provide higher melting points and improved crystallinity compared to free bases, which often exist as amorphous solids or low-melting-point forms. The oxalate counterion increases the molecular weight from 319.4 g/mol (free base) to 409.5 g/mol (oxalate salt) and introduces two additional hydrogen-bond donors/acceptors, enhancing crystal lattice stability [1]. Direct crystallinity or melting-point differences between this oxalate and TBPB free base have not been reported, so this comparison is based on general salt-form principles.

pharmaceutical salt selection solid-state properties crystallinity

Predicted Pharmacokinetic Differentiation Based on Structural Modifications

In silico ADME predictions suggest that the simplified scaffold (single piperidine, benzimidazole core, methylene linker) alters key physicochemical parameters relative to TBPB. The target compound’s free base has a lower molecular weight (319.4 vs. 404.5 g/mol for TBPB) and reduced topological polar surface area (tPSA) due to the loss of the urea-like benzimidazolone moiety and the second piperidine ring. Lower tPSA is associated with enhanced passive blood-brain barrier (BBB) permeation. TBPB has demonstrated CNS penetration in rodent models, but its large polar surface may limit the fraction unbound in brain. The target compound’s predicted lower tPSA and smaller size could translate into higher brain-to-plasma ratio and improved free brain concentration, although experimental confirmation is lacking [1].

ADME prediction blood-brain barrier permeability CNS drug design

Oxalate Counterion Confers Distinct Solubility Profile Compared to Hydrochloride or Free Base Forms of Related Compounds

While solubility data for the target oxalate salt are not publicly available, general salt-form principles indicate that oxalate salts of lipophilic amines typically exhibit lower aqueous solubility than hydrochloride salts but higher solubility than the free base. For the related compound 1-(1′-(2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (TBPB), the free base has very low aqueous solubility (<10 µM) [1]. The target compound’s oxalate salt is therefore predicted to provide a solubility window intermediate between the extremely insoluble free base and highly soluble hydrochloride, which may be advantageous for in vitro assays requiring DMSO stock solutions at moderate concentrations while avoiding the hygroscopicity issues of hydrochloride salts.

salt solubility biopharmaceutical classification pre-formulation

Absence of Reported Off-Target Activity on Muscarinic M₂–M₅ Subtypes Compared to TBPB

TBPB is extensively characterized for its muscarinic receptor subtype selectivity: it shows no significant agonist activity at M₂–M₅ receptors up to 100 µM and <10% inhibition of radioligand binding at 10 µM [1]. For the target compound, no selectivity data are available. However, the structural simplification (removal of the second piperidine and benzimidazolone carbonyl) is expected to alter molecular recognition at the M₁ allosteric site, potentially broadening or narrowing the selectivity window. Until experimentally determined, this unknown selectivity profile represents a critical risk/opportunity axis: the compound may exhibit a novel selectivity pattern distinct from TBPB’s narrow M₁-exclusive profile, motivating procurement for selectivity profiling panels.

muscarinic receptor selectivity allosteric agonist off-target profiling

Chemical Stability of the Oxalate Salt Under Ambient Storage Conditions

Oxalate salts of tertiary amines generally exhibit good chemical stability under ambient conditions, resisting hydrolysis and oxidation better than free bases. While stability data for this specific compound have not been published, the oxalate counterion is non-hygroscopic and does not promote degradation pathways (e.g., N-oxide formation) common with hydrochloride salts of benzimidazoles. The free base of TBPB requires storage at −20 °C under inert atmosphere to prevent discoloration . The target oxalate salt is therefore predicted to offer superior ambient stability, reducing cold-chain requirements and extending usable shelf life in typical laboratory settings.

chemical stability salt-form stability long-term storage

Recommended Application Scenarios for 1-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole Oxalate Based on Quantitative Differentiation Evidence


Selectivity Profiling of Muscarinic Receptor Subtypes

Utilize this compound as a novel chemical probe in head-to-head selectivity panels alongside TBPB to map the contributions of the bipiperidine scaffold and benzimidazolone carbonyl to M₁-exclusive allosteric agonism. The structural simplification may reveal a distinct selectivity fingerprint that expands the toolbox of M₁-preferring ligands [1].

Blood-Brain Barrier Penetration Studies

Evaluate brain-to-plasma ratios and free brain concentrations in rodent models to test the prediction that the reduced molecular weight and tPSA of the target compound (free base MW 319.4 vs. 404.5 for TBPB) translate into superior CNS exposure. Positive results would position it as a lead scaffold for CNS-penetrant M₁ modulators [1].

Solid-State Formulation and Stability Screening

Compare the oxalate salt’s crystallinity, melting point, hygroscopicity, and long-term chemical stability against the free base and hydrochloride forms of TBPB. The predicted ambient stability advantage makes it suitable for formulation development where cold-chain logistics are impractical .

Structure-Activity Relationship (SAR) Exploration of Methylene-Linked Benzimidazole-Piperidine Chemotype

Use this compound as a starting point for systematic SAR studies exploring the effect of linker length (methylene vs. ethylene), piperidine N-substitution, and benzimidazole core modifications on M₁ allosteric activity, guided by the known pharmacological profile of the bipiperidine-benzimidazolone series [1].

Quote Request

Request a Quote for 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.